molecular formula C17H18Cl3N B000758 Sertraline hydrochloride CAS No. 79559-97-0

Sertraline hydrochloride

Cat. No. B000758
CAS RN: 79559-97-0
M. Wt: 342.7 g/mol
InChI Key: BLFQGGGGFNSJKA-XHXSRVRCSA-N
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Description

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorder and other mood disorders. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels and enhancing serotonergic neurotransmission. This mechanism predicts antidepressant activity without anticholinergic, cardiotonic, or sedative side effects, as demonstrated in preclinical pharmacology studies (Heym & Koe, 1988).

Scientific Research Applications

  • Ecotoxicology and Microbial Communities : Sertraline hydrochloride affects aquatic microbial communities, inhibiting metabolic pathways and genetic processing, thus impacting the ecological balance in freshwater environments (Cui et al., 2021).

  • Pharmacokinetics and Bioavailability : Enhancing the bioavailability of sertraline hydrochloride through solid lipid nanoparticles improves its antidepressant efficacy, addressing issues like particle size and entrapment efficiency (Gambhire et al., 2018).

  • Neurological and Psychiatric Applications : It's effective in treating major depression, obsessive-compulsive disorder, and other mental health conditions, potentially by inhibiting microglial activation via the NF-κB signaling pathway (Lu et al., 2019).

  • Alzheimer’s Disease : Sertraline hydrochloride shows efficacy in treating major depression in Alzheimer's patients, reducing behavioral disturbances and improving daily living activities (Lyketsos et al., 2003).

  • Drug Delivery Systems : Various methods, like self-nanoemulsifying drug delivery systems (SNEDDS) and self-microemulsifying drug delivery systems (SMEDDS), are explored for enhancing its delivery and stability (Rahman et al., 2012; Sharma et al., 2022).

  • Pediatric Applications : It's used for treating refractory neurocardiogenic syncope in children and adolescents (Grubb et al., 1994).

  • Transdermal Delivery : Sertraline hydrochloride can be delivered transdermally using polymers or niosomes, enhancing its therapeutic efficacy (Rajendran, 2016; Vijaya & Ruckmani, 2011).

  • Molecular and Cellular Research : Studies show sertraline hydrochloride induces oxidative DNA damage and cellular toxicity in Drosophila, highlighting its potential genetic and cellular effects (Jajoo et al., 2020).

  • Cardiovascular Research : Sertraline and its metabolites may benefit patients with coronary artery disease by inhibiting platelet aggregation (Serebruany et al., 2001).

Safety And Hazards

Sertraline may cause serious side effects. Some young people may have increased suicidal thoughts when first starting a medicine to treat depression. People with depression or mental illness may have thoughts about suicide11. It is also very toxic if swallowed and irritating to skin12.


Future Directions

Sertraline hydrochloride has been examined for its corrosion inhibitive action on mild steel in an acidic medium8. This suggests potential future directions for the use of sertraline hydrochloride in materials science. Additionally, the development of novel dual- or multi-target antidepressants is a significant area of study in the discipline13.


Please note that this information is based on the latest available resources and may not include the most recent research findings.


properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-XHXSRVRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79617-96-2 (Parent)
Record name Sertraline hydrochloride [USAN:USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1040243
Record name Sertraline hydrochloride
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Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sertraline Hydrochloride

CAS RN

79559-97-0, 79617-89-3
Record name Sertraline hydrochloride
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Record name (±)-Sertraline hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sertraline hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertraline hydrochloride
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Record name Sertraline hydrochloride
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Record name Sertraline hydrochloride
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Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S)
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Record name SERTRALINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BM Johnson, PTL Chang - Analytical profiles of drug substances and …, 1996 - Elsevier
Publisher Summary Sertraline hydrochloride is an antidepressant for oral administration; it is chemically unrelated to tricyclic, tetracyclic, or other available antidepressant agents. It is a …
Number of citations: 43 www.sciencedirect.com
BP Grubb, D Samoil, D Kosinski, K Kip… - Journal of the American …, 1994 - Elsevier
… We conclude that sertraline hydrochloride may an effective therapy in young patients with recurrent episodes of neurocardiogenic and upright tilt-induced by tension and bradycardia …
Number of citations: 180 www.sciencedirect.com
CG McMAHON - The Journal of urology, 1998 - auajournals.org
… At the completion of the crossover study an open label ongoing study of sertraline hydrochloride at a dose of 50 mg. daily was conducted in 29 patients who had achieved an increase in …
Number of citations: 228 www.auajournals.org
TS Davies, WM Klowe - Drug and chemical toxicology, 1998 - Taylor & Francis
The toxicity profile of the antidepressant drug sertraline was determined in a series of preclinical studies in mice, rats, rabbits and dogs. Acute, subchronic, reproductive, chronic and …
Number of citations: 45 www.tandfonline.com
S Dheenan, J Venkatesan, BP Grubb… - American journal of kidney …, 1998 - ajkd.org
… Sertraline hydrochloride, a central nervous system serotonin reuptake inhibitor, has been … It is concluded that the short-term (6 weeks) use of sertraline hydrochloride reduces HH in …
Number of citations: 69 www.ajkd.org
CG McMahon - International Journal of Impotence Research, 1998 - nature.com
… ranging study of the efŪcacy of sertraline hydrochloride (ZoloftŪ, PŪzer) in treatment of PE. … to assess the efŪcacy and tolerance of sertraline hydrochloride (ZoloftŪ) in the management …
Number of citations: 79 www.nature.com
MX Zhou, JP Foley - Journal of Chromatography A, 2004 - Elsevier
… In this paper, we focused on developing an analytical method to separate sertraline hydrochloride (1) from its stereoisomers by CE technology using electrokinetic chromatography (EKC…
Number of citations: 33 www.sciencedirect.com
AU Yalcin, G Sahin, M Erol, C Bal - Blood purification, 2002 - karger.com
Background: Recently some pathogenetic parallels have been drawn between dialysis-induced hypotension and disorders characterized by hemodynamic instability due to autonomic …
Number of citations: 26 karger.com
E Minagh, R Hernan, K O'Rourke, FM Lyng… - Ecotoxicology and …, 2009 - Elsevier
… Consequently, it was the lack of peer reviewed information concerning the occurrence, fate, and effects of sertraline hydrochloride to aquatic systems that lead to the current study using …
Number of citations: 103 www.sciencedirect.com
M Arafa, R Shamloul - International journal of impotence research, 2006 - nature.com
Selective serotonin reuptake inhibitors (SSRIs) are increasingly used to treat premature ejaculation. We report a large prospective placebo-controlled crossover study of sertraline in …
Number of citations: 67 www.nature.com

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